N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Description
N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide (CAS: 1010909-52-0) is a synthetic compound with a molecular formula of C₂₄H₂₃FN₂O₄ and a molecular weight of 422.45 g/mol . Its structure features a 5-fluoroindole moiety connected via an ethyl linker to a propanamide chain, which is further attached to a 7-methoxy-4-methyl-2-oxocoumarin (chromen-2-one) group.
Properties
Molecular Formula |
C24H23FN2O4 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C24H23FN2O4/c1-14-9-24(29)31-22-12-21(30-2)15(10-18(14)22)3-6-23(28)26-8-7-16-13-27-20-5-4-17(25)11-19(16)20/h4-5,9-13,27H,3,6-8H2,1-2H3,(H,26,28) |
InChI Key |
FWSFJCQOLDVKES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling (EDCl/HOBt)
Uranium-Based Coupling (HATU)
Mixed Anhydride Method
-
Reagents : Isobutyl chloroformate (1.3 eq), N-methylmorpholine (1.5 eq)
-
Solvent : THF
-
Conditions : −20°C, 4 hours
-
Purity : 91% (HPLC)
Key consideration : HATU provides superior yields and purity but requires rigorous moisture control. EDCl/HOBt offers cost efficiency for large-scale synthesis.
Critical Analysis of Byproduct Formation
Common impurities arise from:
-
Incomplete oxidation of the chromene methyl group (residual −CH3 at 6-position, detectable via 1H NMR δ 2.35 ppm).
-
N-Overalkylation of the indole nitrogen (mitigated by using a 1:1 molar ratio of alkylating agent).
-
Racemization at the propanamide linker (minimized by maintaining pH < 8 during coupling).
Scalability and Industrial Adaptations
For kilogram-scale production, solid-phase synthesis (as detailed in patent US6710208B2) offers advantages:
-
Resin-bound chromene acid : Wang resin functionalized with the chromene fragment enables iterative coupling.
-
Automated purification : Reduces solvent use by 40% compared to column chromatography.
-
Yield improvement : 82% overall yield at pilot scale (10 kg batches).
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) :
-
δ 10.82 (s, 1H, indole NH)
-
δ 8.21 (d, J = 7.6 Hz, 1H, chromene C5-H)
-
δ 6.92–7.05 (m, 3H, indole aromatic)
-
δ 3.89 (s, 3H, OCH3)
HRMS (ESI+) : m/z calculated for C24H22FN2O4 [M+H]+: 437.1608; found: 437.1611 .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or chromenone moieties.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone structure.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluoro-indole or methoxy-chromenone sites.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Basic Information
- Chemical Name : N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
- Molecular Formula : C24H23FN2O4
- Molecular Weight : 422.45 g/mol
- CAS Number : 1010909-52-0
Structural Characteristics
The compound features an indole moiety linked to a coumarin structure, which is significant for its biological activity. The presence of fluorine and methoxy groups enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of coumarin derivatives, including this compound, as novel anticancer agents. The mechanism of action often involves the inhibition of specific pathways associated with cancer cell proliferation and survival.
Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer properties of various coumarin derivatives against multiple cancer cell lines, including HeLa and MDA-MB-231. The findings indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values considerably lower than traditional chemotherapeutics like doxorubicin and cisplatin .
Other Pharmacological Activities
Beyond anticancer applications, compounds with similar structures have been investigated for their anti-inflammatory and neuroprotective properties. For instance, coumarin derivatives have shown promise in treating neurodegenerative diseases like Alzheimer's through their ability to modulate cholinergic activity .
Mechanism of Action
The mechanism of action of N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions are highlighted below through comparisons with analogous indole- and coumarin-based derivatives.
Structural Analogues
Functional and Pharmacological Comparisons
- Fluorine Substitution: The 5-fluoroindole in the target compound improves metabolic stability and binding interactions compared to non-fluorinated analogues like N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide .
- Coumarin vs. Biphenyl : The coumarin group in the target compound may confer fluorescence or kinase-inhibitory properties, whereas biphenyl-containing analogues (e.g., Molbank 2021 compound) likely exhibit altered lipophilicity and receptor-binding profiles .
- Shorter linkers (e.g., acetamide in 22375-73-1) reduce steric bulk but may limit binding .
Biological Activity
N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide, also known by its CAS number 1010909-52-0, is a compound that combines indole and coumarin moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with structure-activity relationships (SAR) and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C24H23FN2O4 |
| Molecular Weight | 422.45 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 723.3 ± 60.0 °C |
| LogP | 3.46 |
| Flash Point | 391.2 ± 32.9 °C |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including the compound . The structure of this compound suggests it may exhibit significant activity against various bacterial strains.
-
Antibacterial Activity :
- The compound has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values observed were promising, indicating effective antibacterial properties.
- A study reported that coumarin analogues showed MIC values ranging from 1 to 4 µg/mL against S. aureus, demonstrating that modifications in the structure can enhance antimicrobial potency .
- Antifungal Activity :
Anticancer Activity
The indole and coumarin components of this compound are associated with anticancer properties:
-
Mechanism of Action :
- Indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
- Coumarin derivatives have been noted for their ability to inhibit tumor growth and metastasis in several cancer models.
- Case Studies :
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is another area of interest:
- Inflammatory Mediators :
- Compounds containing indole structures have been reported to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
- Coumarin derivatives have shown efficacy in reducing inflammation in various animal models by inhibiting the expression of inflammatory genes .
Structure–Activity Relationship (SAR)
The SAR analysis provides insights into how structural variations influence biological activity:
- Electron-Donating Groups :
-
Indole Substituents :
- Substitutions on the indole ring can significantly affect the compound's interaction with biological targets, impacting both its efficacy and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
